N-Nitrosoheptamethyleneimine

Descripción general

Descripción

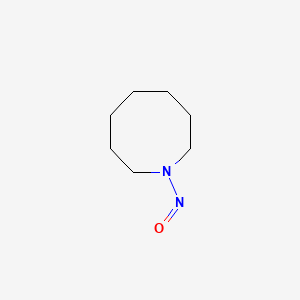

N-Nitrosoheptamethyleneimine, also known as 1-nitrosoazocane, is a nitrosamine compound with the molecular formula C7H14N2O. It is characterized by a nitroso group attached to a heptamethyleneimine ring. This compound is of interest due to its potential genotoxic properties and its relevance in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Nitrosoheptamethyleneimine can be synthesized through the nitrosation of heptamethyleneimine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions using similar reagents and conditions as those used in laboratory synthesis. The process requires careful control of reaction parameters to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

N-Nitrosoheptamethyleneimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

Dose-Response Relationships

N-Nitrosoheptamethyleneimine has been extensively studied for its carcinogenic effects in laboratory animals. A pivotal study conducted on F344 rats demonstrated a clear dose-response relationship, where increased concentrations of this compound in drinking water led to a nearly 100% incidence of tumors in the upper gastrointestinal tract. The study varied concentrations from 1.0 to 100 mg/liter over treatment durations ranging from 13 to 100 weeks, revealing that higher doses inversely affected survival times due to tumor development .

Table 1: Tumor Incidence in Rats Exposed to this compound

| Dose (mg/liter) | Treatment Duration (weeks) | Tumor Incidence (%) |

|---|---|---|

| 1.0 | 13 | 20 |

| 10 | 25 | 50 |

| 25 | 50 | 80 |

| 100 | 100 | ~100 |

Interaction with Other Carcinogens

Research has indicated that this compound may interact with other carcinogenic agents, such as chrysotile asbestos. In studies involving simultaneous exposure to both substances, researchers observed enhanced tumorigenic effects, suggesting a synergistic relationship that exacerbates lung cancer risk . This interaction highlights the compound's role in multi-factorial carcinogenesis.

Case Study: Combined Effects on Lung Cancer

A study investigating the combined effects of chrysotile asbestos and this compound on rat lungs found that exposure resulted in a significant increase in lung tumors compared to control groups. The findings suggest that the presence of asbestos fibers may facilitate the uptake and metabolism of nitrosamines, leading to increased carcinogenicity .

Environmental and Health Implications

N-Nitroso compounds, including this compound, are also of concern due to their presence in various environmental contexts. They can form through reactions involving nitrates and nitrites found in food and water supplies. Understanding these pathways is crucial for assessing human exposure risks and implementing safety measures.

Table 2: Sources of N-Nitroso Compounds

| Source | Examples |

|---|---|

| Food Products | Processed meats, fish products |

| Water Treatment | Contaminated river water |

| Industrial Processes | Chemical manufacturing |

Regulatory Considerations

Due to its high carcinogenic potential, regulatory bodies have established guidelines for monitoring and controlling exposure to nitrosamines like this compound. Continuous research is necessary to refine these regulations based on emerging data regarding exposure levels and health outcomes.

Mecanismo De Acción

N-Nitrosoheptamethyleneimine exerts its effects through the formation of reactive intermediates that can interact with cellular DNA, leading to mutations and genotoxicity. The compound is metabolized by enzymes in the liver, producing reactive species that can cause DNA damage. This mechanism is similar to other nitrosamines, which are known to be potent carcinogens .

Comparación Con Compuestos Similares

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosodibutylamine (NDBA)

- N-Nitrosodiisopropylamine (NDIPA)

Uniqueness

N-Nitrosoheptamethyleneimine is unique due to its specific heptamethyleneimine ring structure, which differentiates it from other nitrosamines. This structural difference can influence its reactivity and biological effects, making it a compound of particular interest in studies related to nitrosamine-induced genotoxicity .

Actividad Biológica

N-Nitrosoheptamethyleneimine (NHMI) is a member of the N-nitroso compounds (NNCs), which are known for their potent biological activities, particularly their carcinogenic properties. This article delves into the biological activity of NHMI, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.

Overview of this compound

NHMI is a nitrosamine compound with the chemical formula CHNO. It is primarily studied for its carcinogenic potential, particularly in animal models. The compound is often evaluated in the context of its metabolic activation and subsequent interactions with cellular macromolecules, leading to DNA damage and tumor formation.

- Metabolic Activation : NHMI requires metabolic activation to exert its biological effects. This process typically involves cytochrome P450 enzymes, which convert NHMI into reactive intermediates capable of forming DNA adducts through alkylation. These interactions can lead to mutations and ultimately cancer development .

- DNA Interaction : The primary mechanism by which NHMI induces carcinogenicity is through the formation of DNA and RNA adducts. The alkylation of nucleobases, particularly guanine and thymidine, disrupts normal cellular processes and promotes mutagenesis .

- Tumor Induction : Studies have shown that NHMI can induce tumors in various animal models, including rats and mice. Tumors have been observed in multiple organs such as the lungs, liver, and esophagus .

Toxicological Profile

The toxicity of NHMI has been extensively studied through various dose-response experiments:

- Carcinogenicity Studies : In a study involving F344 rats, NHMI was administered at different doses to assess its carcinogenic potential. The results indicated a significant increase in tumor incidence correlating with dose levels .

- Comparative Analysis : NHMI has been compared with other nitrosamines like N-Nitrosohexamethyleneimine (NHEX) to evaluate similarities in biological activity and carcinogenic potential .

Table 1: Summary of Tumor Induction Studies with NHMI

Case Studies

A notable case study examined the synergistic effects of NHMI with chrysotile asbestos in inducing pulmonary tumors in rats. This study highlighted how environmental factors could exacerbate the carcinogenic potential of nitrosamines like NHMI .

Another investigation focused on the structure-activity relationship (SAR) among various nitrosamines, including NHMI. The findings suggested that specific structural features contribute significantly to their genotoxicity and carcinogenicity .

Propiedades

IUPAC Name |

1-nitrosoazocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKQVLHWYOSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021039 | |

| Record name | Nitrosoheptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20917-49-1 | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20917-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020917491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoheptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOAZACYCLOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCF90A5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target organ for N-Nitrosoheptamethyleneimine (this compound) carcinogenicity in rats, and how does this compare to other species?

A1: this compound primarily induces squamous cell carcinomas in the lungs of rats. [, ] This differs from its effects in European hamsters, where it primarily targets the respiratory tract, causing nasal cavity tumors and pulmonary neoplasms. [, ] This suggests species-specific differences in this compound metabolism and/or target cell susceptibility.

Q2: How does the route of administration affect the carcinogenicity of this compound in rats?

A2: Studies show that while a single large dose of this compound administered intragastrically leads to acute liver necrosis, chronic administration through drinking water primarily induces lung and esophageal tumors. [] This difference highlights the importance of chronic exposure for this compound's carcinogenic effects in specific target organs.

Q3: Does this compound exposure lead to preneoplastic lesions?

A3: Yes, this compound can induce a range of preneoplastic lesions, including hyperplasia and squamous metaplasia, in the respiratory tract of rats. [, , ] These lesions often precede the development of squamous cell carcinomas and may serve as early markers of this compound-induced carcinogenesis.

Q4: Can the carcinogenic effects of this compound be enhanced by other agents?

A4: Yes, studies show a synergistic effect between this compound and chrysotile asbestos fibers in inducing lung tumors in rats. [, , ] This suggests that exposure to both agents may significantly increase the risk of lung cancer compared to exposure to either agent alone. Similarly, an apparent synergy has been observed between this compound and cadmium in the presence of crocidolite asbestos. []

Q5: What is the role of tracheal transplants in studying this compound carcinogenicity?

A5: Tracheal transplants have been utilized to study the development of this compound-induced tumors in a controlled environment. [, ] This approach allows researchers to isolate the effects of the carcinogen on the target tissue while eliminating potential systemic influences.

Q6: Does this compound exposure lead to detectable changes in cell behavior?

A6: Yes, exposure to this compound has been shown to induce epithelial cells with altered growth characteristics in rats. [] These cells exhibit the ability to form proliferative epithelial foci in vitro, which can be subcultured and may represent early stages of neoplastic transformation.

Q7: What urinary metabolites are associated with this compound exposure?

A7: A key urinary metabolite of this compound is pimelic acid. [, ] The excretion of pimelic acid suggests a specific metabolic pathway for this compound involving ring cleavage. Additionally, hydroxy and ketone derivatives of this compound have also been detected in the urine. []

Q8: Can you elaborate on the differences in this compound-induced lung tumor development between hamsters and rats at the cellular level?

A8: Ultrastructural analysis of this compound-induced lung tumors revealed differences between hamsters and rats. [] Hamster tumors exhibited characteristics of both Clara cells and APUD-type cells, while rat tumors primarily consisted of squamous cells with keratinization and lacked these specific cell types. This suggests distinct cell lineages may be involved in this compound-induced lung carcinogenesis depending on the species.

Q9: Are there in vitro models for studying the genotoxicity of this compound?

A9: Yes, isolated rabbit lung cells have been used to investigate the formation of genotoxic products from this compound. [] This model allows for the assessment of the compound's metabolic activation and potential to induce DNA damage in a controlled laboratory setting.

Q10: Does respiratory infection influence this compound's ability to induce lung cancer?

A10: Research indicates that respiratory infection can enhance the development of lung cancer induced by this compound in rats. [] This suggests that pre-existing inflammatory conditions in the lungs may increase susceptibility to the carcinogenic effects of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.